GW 803430

概要

準備方法

合成ルートと反応条件

GW 803430の合成は、重要な中間体の調製から始まる複数段階を伴います。このプロセスには通常、次の手順が含まれます。

チエノピリミジノンコアの形成: これは、適切な出発物質の環化によりチエノピリミジノン構造を形成することを伴います。

置換反応: 求核置換反応を通じて、4-クロロフェニル基や3-メトキシ-4-(2-ピロリジン-1-イルエトキシ)フェニル基などのさまざまな置換基を導入します。

最終カップリングと精製: 最終生成物は、カップリング反応を経て得られ、再結晶やクロマトグラフィーなどの技術を使用して精製されます.

工業生産方法

This compoundの工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために合成ルートを最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製方法、スケーラブルな反応条件の使用が含まれる可能性があります。

化学反応の分析

反応の種類

GW 803430は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を変更することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体の形成につながる可能性があり、置換反応は分子に新しい官能基を導入することができます .

科学研究の応用

化学: MCH経路とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されています。

生物学: 食欲調節、エネルギー恒常性、代謝プロセスへの影響について調査されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

- Chemical Formula : CHClNOS

- Molar Mass : 482.00 g·mol

- IC50 Value : Approximately 13 nM for MCH1 receptor antagonism

GW 803430 functions by inhibiting the activity of the MCH1 receptor, which plays a significant role in regulating energy balance and feeding behavior. This mechanism suggests its potential utility in treating conditions related to obesity and metabolic disorders .

Obesity Management

This compound has been investigated for its anti-obesity effects in various animal models. Notably, studies have demonstrated that it can significantly reduce food intake and body weight in diet-induced obese mice.

- Case Study : In a study involving rats on an intermittent sucrose diet, administration of this compound at doses of 3, 10, and 30 mg/kg resulted in a marked decrease in food consumption . Furthermore, longer-term studies indicated that this compound not only reduced body weight but also altered metabolic parameters favorably.

Anxiolytic and Antidepressant Effects

Research has also highlighted the anxiolytic and antidepressant-like properties of this compound. The compound has shown promise in alleviating symptoms associated with anxiety and depression through its action on the central nervous system.

- Case Study : In preclinical trials, this compound exhibited significant anxiolytic effects when administered to rodents subjected to stress-inducing conditions. The results indicated a reduction in anxiety-related behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Nicotine Dependence

Recent studies have explored the role of this compound in modulating nicotine dependence behaviors. The compound's antagonistic action on MCH1 receptors has been linked to alterations in locomotor activity associated with nicotine exposure.

- Case Study : A study assessing the effects of this compound on nicotine-induced locomotor sensitization found that it differentially impacted male and female rats, indicating potential sex-based differences in response to MCH1 antagonism . This suggests that this compound could be further explored as a treatment option for nicotine addiction.

Data Summary Table

作用機序

GW 803430は、メラニン濃縮ホルモン受容体1(MCH R1)を選択的に拮抗することによりその効果を発揮します。この受容体は、食欲、エネルギーバランス、気分の調節に関与しています。MCH R1を阻害することにより、this compoundは食物摂取を減らし、体重減少を促進し、抗不安および抗うつ効果を発揮することができます。 関与する分子標的と経路には、MCHシグナル伝達の阻害があり、神経伝達物質の放出とニューロンの活動に対する下流効果をもたらします .

類似の化合物との比較

類似の化合物

T-226296: 食欲と体重調節に類似の効果を持つ別のMCH R1アンタゴニスト。

SNAP-7941: MCH R1拮抗作用による抗不安および抗うつ特性で知られています。

ATC0175: MCH経路を標的とする同様の薬理学的特性を持つ化合物.

This compoundの独自性

This compoundは、pIC50が9.3で、MCH R1受容体に対する高い選択性と効力を持っているため、際立っています。 また、良好な経口バイオアベイラビリティと脳への移行を含む、良好な薬物動態特性も備えているため、治療薬としてさらに開発する有望な候補となっています .

類似化合物との比較

Similar Compounds

T-226296: Another MCH R1 antagonist with similar effects on appetite and weight regulation.

SNAP-7941: Known for its anxiolytic and antidepressant properties through MCH R1 antagonism.

ATC0175: A compound with similar pharmacological properties targeting the MCH pathway.

Uniqueness of GW 803430

This compound stands out due to its high selectivity and potency for the MCH R1 receptor, with a pIC50 of 9.3. It also has favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it a promising candidate for further development as a therapeutic agent .

生物活性

GW 803430, also known as GW-3430, is a selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). This compound has garnered attention in scientific research due to its potential therapeutic effects in obesity, anxiety, and depression. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as an antagonist at the MCH1 receptor. The inhibition of this receptor is significant because MCH1 is implicated in various physiological processes, including energy homeostasis, appetite regulation, and mood modulation. The compound exhibits an IC50 value of approximately 0.5 nM , indicating a strong affinity for the MCH1 receptor .

Pharmacological Effects

1. Anti-obesity Effects:

this compound has demonstrated effectiveness in reducing body weight and food intake in diet-induced obese rats. In studies where the compound was administered at doses of 1 mg/kg and 3 mg/kg , significant reductions in cumulative body weight and food consumption were observed .

2. Anxiolytic Activity:

In behavioral tests, this compound reduced marble-burying behavior in mice at doses of 10 mg/kg and 30 mg/kg , suggesting anxiolytic properties. It did not impair motor coordination as assessed by the rotorod test .

3. Antidepressant-like Activity:

The compound also showed antidepressant-like effects by decreasing immobility time in forced swim and tail suspension tests at doses of 3 mg/kg and 10 mg/kg , respectively . These findings indicate that this compound may influence mood regulation positively.

Table 1: Summary of Key Studies on this compound

| Study Reference | Animal Model | Dosage | Main Findings |

|---|---|---|---|

| Bertin Bioreagent (2024) | Diet-induced obese rats | 1-3 mg/kg | Reduced body weight and food intake |

| Tocris Bioscience (2024) | Mice | 10-30 mg/kg | Decreased marble-burying behavior (anxiolytic) |

| Alhassen et al. (2022) | Swiss Webster mice | 3 mg/kg | Reduced immobility in forced swim test (antidepressant-like) |

| Gehlert et al. (2009) | Various models | Varies | Evaluated pharmacological treatment for obesity and depression |

Detailed Research Findings

- Study by Gehlert et al. (2009) : This study provided preclinical evaluation data on MCH1 antagonism for treating obesity and depression, highlighting this compound's potential as a therapeutic agent .

- Behavioral Analysis : In a controlled experiment involving Swiss Webster mice, administration of this compound led to significant behavioral changes indicative of reduced anxiety and depression symptoms .

特性

IUPAC Name |

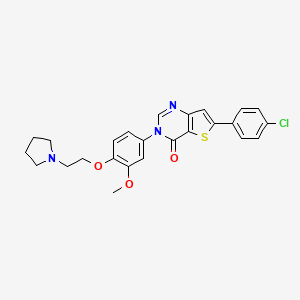

6-(4-chlorophenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S/c1-31-22-14-19(8-9-21(22)32-13-12-28-10-2-3-11-28)29-16-27-20-15-23(33-24(20)25(29)30)17-4-6-18(26)7-5-17/h4-9,14-16H,2-3,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWULMTACIBZPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199490 | |

| Record name | GW-803430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515141-51-2 | |

| Record name | 6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515141-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW-803430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515141512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-803430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 515141-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-803430 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R0136W1PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。